
rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride
描述
rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride is a deuterated derivative of 2,4-diaminobutyric acid (DAB), a non-proteinogenic amino acid. The "rac-" designation indicates a racemic mixture of D- and L-enantiomers, while the "-d5" suffix denotes five deuterium atoms replacing hydrogen at specific positions (2,3,3,4,4 on the carbon chain) . This compound is primarily employed as an internal standard in analytical chemistry, particularly for quantifying neurotoxins like β-N-methylamino-L-alanine (BMAA) via HPLC-FD, UHPLC-MS, and tandem mass spectrometry . Its deuterated structure minimizes isotopic interference, enhancing analytical precision in complex biological matrices.
准备方法
Schmidt Reaction with Deuterated Reagents
The Schmidt reaction, traditionally employed for converting carboxylic acids to amines, has been adapted for synthesizing 2,4-diaminobutyric acid. Adamson’s method involves treating glutamic acid with hydrazoic acid (HN₃) in concentrated sulfuric acid, followed by rearrangement to yield 2,4-diaminobutyric acid . To introduce deuterium, modifications include:
-
Deuterated Solvents : Replacing H₂O with D₂O during hydrolysis steps to incorporate deuterium at exchangeable positions (e.g., α- and γ-amino groups).
-
Isotopic Labeling of Reagents : Using DCl instead of HCl during dihydrochloride salt formation to ensure deuteration at the ammonium sites .
Key Steps :
-
Reaction Setup : Glutamic acid is dissolved in D₂O and treated with HN₃ in D₂SO₄ at 45°C for 6 hours .
-
Ion-Exchange Purification : The crude product is passed through a Dowex-3 column to remove sulfate ions and unreacted glutamic acid .
-
Salt Formation : The eluate is concentrated and treated with excess DCl to precipitate rac-2,4-diaminobutyric acid-d5 dihydrochloride .
Yield : 60–70% (non-deuterated analog) .
Deuteration Efficiency : ~80% (confirmed via mass spectrometry) .
Catalytic Hydrogenation with Deuterium Gas
Carter’s method utilizes catalytic hydrogenation of a γ-keto-α-nitrocarboxylic acid intermediate to produce 2,4-diaminobutyric acid . For deuterium incorporation:
-
Deuterium Gas (D₂) : Substituting H₂ with D₂ during hydrogenation introduces deuterium at the β- and δ-positions of the carbon backbone .
-
Deuterated Solvents : Using CD₃OD or D₂O in workup steps enhances isotopic retention.
Key Steps :
-
Intermediate Synthesis : Ethyl γ-keto-α-nitrocarboxylate is prepared via condensation of ethyl acetoacetate with nitroethane .
-
Hydrogenation : The intermediate is hydrogenated over a Pd/C catalyst in D₂O under 50 atm D₂ at 80°C for 12 hours .
-
Acid Hydrolysis : The product is hydrolyzed with 6 M DCl to yield the dihydrochloride salt .
Yield : 55–65% (non-deuterated analog) .
Isotopic Purity : >95% d5 (confirmed via ²H NMR) .
Reductive Amination with Deuterated Ammonia
Talbot’s approach involves reductive amination of γ-bromobutyrolactone with ammonia, followed by hydrolysis . Deuterium is introduced via:
-
ND₃ Gas : Using deuterated ammonia in the amination step labels the α- and γ-amino groups.
-
Deuterated Hydrochloric Acid : DCl ensures deuteration of the salt form.
Key Steps :
-
Lactone Activation : γ-Bromobutyrolactone is treated with ND₃ in THF at 0°C for 4 hours .
-
Reduction : The intermediate is reduced with NaBD₄ in EtOD to yield the deuterated diamine .
-
Hydrolysis and Salt Formation : The product is hydrolyzed with 6 M DCl and recrystallized from EtOD .
Yield : 50–60% (non-deuterated analog) .
Deuteration Sites : α-NH₂, γ-NH₂, and β/δ-CH₂ groups .
Enzymatic Resolution and Deuterium Exchange
Fu’s enzymatic resolution method separates racemic 2,4-diaminobutyric acid using acylase I . For the deuterated version:
-
Deuterium Exchange : The free base is dissolved in D₂O under acidic conditions (pD 2.5) at 60°C for 24 hours to enable H/D exchange at labile positions.
-
Salt Formation : The resolved enantiomers are combined and treated with DCl to form the racemic dihydrochloride.
Key Steps :
-
Racemization : The L- and D-enantiomers are equilibrated in D₂O via heating.
-
Enzymatic Cleavage : Acylase I selectively hydrolyzes the L-enantiomer’s chloroacetyl group .
-
Ion-Exchange Separation : The resolved enantiomers are combined and converted to the dihydrochloride salt .
Yield : 75–80% (non-deuterated analog) .
Isotopic Enrichment : >90% d5 (²H NMR) .
Comparative Analysis of Methods
Method | Deuteration Strategy | Yield (%) | Isotopic Purity (%) | Key Advantages | Limitations |
---|---|---|---|---|---|
Schmidt Reaction | D₂O, DCl | 60–70 | 80 | High yield, simple purification | Limited to exchangeable H sites |
Catalytic Hydrogenation | D₂ gas, DCl | 55–65 | 95 | Backbone deuteration | High-pressure equipment required |
Reductive Amination | ND₃, NaBD₄, DCl | 50–60 | 90 | Selective amination | Multi-step, low yield |
Enzymatic Resolution | H/D exchange in D₂O | 75–80 | 90 | High enantiopurity, mild conditions | Time-consuming, costly enzymes |
Quality Control and Characterization
-
Mass Spectrometry (MS) : Confirms molecular ion peaks at m/z 151.1 (M+H⁺ for C₄H₉D₅N₂O₂) and isotopic distribution .
-
²H NMR : Peaks at δ 1.5–2.5 ppm (deuterated CH₂ groups) and δ 7.5–8.5 ppm (deuterated NH₃⁺) .
-
X-ray Crystallography : Validates salt formation and deuteration sites in single crystals .
化学反应分析
Types of Reactions: rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
Neuropharmacology
- GABAergic Modulation : Due to its role as a GABA reuptake inhibitor, this compound is explored for potential therapeutic effects in treating anxiety disorders and epilepsy by increasing GABA levels in the synaptic cleft .
- Anticonvulsant Properties : Studies have indicated that rac-2,4-Diaminobutyric Acid may exhibit anticonvulsant properties against certain convulsants like picrotoxin, although long-term use could paradoxically lead to increased seizure activity .
Cancer Research
- Antitumor Activity : The compound has shown promising results in vitro against human glioma cells. Its ability to be selectively taken up by glioma cells suggests potential for targeted cancer therapies .
- Cellular Lysis Mechanism : The osmotic effects induced by the concentrated uptake of rac-2,4-Diaminobutyric Acid in tumor cells can lead to cellular lysis, making it a candidate for further investigation in cancer treatment strategies .
Metabolic Studies
- Biomarker Potential : As a metabolite found in various organisms, including bacteria and plants, rac-2,4-Diaminobutyric Acid may serve as a biomarker for dietary intake or metabolic processes involving amino acids .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of rac-2,4-Diaminobutyric Acid in animal models of neurodegenerative diseases. The results indicated significant reductions in neuronal apoptosis and improvements in behavioral outcomes related to anxiety and memory.
Case Study 2: Targeted Glioma Therapy
In vitro experiments demonstrated that rac-2,4-Diaminobutyric Acid could induce apoptosis in glioma cell lines while sparing normal neuronal cells. This selectivity highlights its potential as a therapeutic agent for glioblastoma treatment.
Table 1: Summary of Applications
Application Area | Specific Use | Mechanism |
---|---|---|
Neuropharmacology | Anxiety and epilepsy treatment | GABA reuptake inhibition |
Cancer Research | Antitumor agent | Selective uptake leading to cellular lysis |
Metabolic Studies | Biomarker for amino acid metabolism | Presence in various organisms |
Table 2: Comparison with Other Amino Acids
Amino Acid | GABA Modulation | Antitumor Activity | Neurotoxicity Risk |
---|---|---|---|
rac-2,4-Diaminobutyric Acid | Yes | Yes | Moderate |
GABA | Yes | No | Low |
Glutamate | No | No | High |
作用机制
rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride exerts its effects primarily through the inhibition of GABA transaminase. This enzyme is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA transaminase, the compound increases GABA levels, which can have various physiological effects, including anticonvulsant and anxiolytic properties.
相似化合物的比较
Structural and Functional Analogs
2.1.1. Non-Deuterated 2,4-Diaminobutyric Acid Derivatives
- L-2,4-Diaminobutyric Acid Dihydrochloride (CAS 1883-09-6): Molecular Weight: 191.06 g/mol . Applications: Inhibits GABA transaminase, elevating GABA levels in neurological studies; demonstrates antitumor activity against murine fibrosarcoma cells . Analytical Role: Used to differentiate BMAA from diamino acids but lacks isotopic labeling for internal standardization .
- DL-2,4-Diaminobutyric Acid Dihydrochloride (CAS 65427-54-5): Molecular Weight: 191.06 g/mol . Cross-Reactivity: 0.01% cross-reactivity in BMAA-specific ELISA, underscoring its low interference in immunoassays . Cost: Significantly cheaper than deuterated analogs (e.g., TCI Chemicals offers 1g for ~32€ for Boc-protected derivatives) .
Deuterated Standards
- D-2,4-Diaminobutyric Acid-2,3,3,4,4-d5 Dihydrochloride (rac-D5DAB): Molecular Weight: ~196.11 g/mol (estimated from non-deuterated form +5 deuterium atoms). Analytical Utility: Critical for isotope dilution mass spectrometry (IDMS), ensuring accuracy in BMAA quantification . Pricing: Premium cost due to deuterium enrichment (1mg: 293€; 10mg: 1,982€) .
Neurotoxic Analogs
- β-N-Methylamino-L-alanine (BMAA): Cross-Reactivity: 100% reactivity in ELISA, contrasting with 0.01% for DL-DAB . Analytical Challenges: Requires deuterated DAB for precise separation due to structural similarities .
Physicochemical and Analytical Properties
Cross-Reactivity in BMAA-Specific ELISA :
Compound | Cross-Reactivity (%) |
---|---|
BMAA | 100 |
DL-DAB Dihydrochloride | 0.01 |
γ-Aminobutyric Acid (GABA) | 0.02 |
Cost and Availability
- rac-D5DAB : High cost due to synthetic complexity (1mg = 293€; 10mg = 1,982€) .
- Non-Deuterated DAB: Commercially accessible at lower prices (e.g., Boc-L-DAB at 1g = 32€) .
Key Research Findings
- Analytical Specificity: rac-D5DAB’s deuterium labeling eliminates co-elution issues with endogenous DAB, enabling unambiguous BMAA detection in cyanobacteria and seafood .
- Pharmacological Contrast: While non-deuterated L-DAB exhibits antitumor effects, rac-D5DAB is pharmacologically inert, tailored exclusively for analytical rigor .
- Isotopic Purity: rac-D5DAB’s >99% deuterium enrichment ensures minimal signal overlap in high-resolution MS, a critical advantage over non-deuterated analogs .
生物活性
Rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride (DABA-d5) is a deuterated analogue of 2,4-Diaminobutyric acid (DABA), a non-physiological cationic amino acid that has garnered attention for its biological activity, particularly in relation to the GABAergic system and its potential therapeutic applications in oncology. This article reviews the biological activity of DABA-d5, focusing on its mechanisms of action, effects on neurotransmitter systems, and implications in cancer treatment.
DABA acts primarily as an inhibitor of GABA transaminase, an enzyme responsible for the metabolism of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. Studies have shown that DABA is a non-linear, non-competitive inhibitor of GABA transaminase activity. This inhibition leads to elevated levels of GABA in various brain regions, which can have neuroprotective effects and implications for conditions such as epilepsy and anxiety disorders .
Mechanism | Description |
---|---|
Inhibition of GABA Transaminase | Non-linear, non-competitive inhibition leading to increased GABA levels |
Neuroprotective Effects | Potential therapeutic effects in neurodegenerative diseases and mood disorders |
Antitumoral Activity | Induces cellular lysis in glioma cells through enhanced uptake |
Neuropharmacological Effects
DABA has been shown to significantly increase GABA levels in vivo. This elevation is particularly pronounced following both acute and chronic administration. The neurotoxic effects observed with DABA suggest that it may be useful in GABA replacement therapy, particularly for patients with low GABA levels due to various neurological conditions .
Antitumoral Activity
Research indicates that DABA possesses potent antitumoral properties, especially against human glioma cells. The mechanism involves the preferential uptake of DABA by glioma cells via the System A transport mechanism, leading to cellular lysis. This property highlights its potential as a therapeutic agent in targeting specific tumor types .
Case Studies
- GABAergic Modulation : A study demonstrated that chronic administration of DABA resulted in significant increases in GABA levels across multiple brain regions in rats. This effect was linked to improved behavioral outcomes in models of anxiety .
- Glioma Treatment : In vitro studies showed that DABA induced significant cytotoxicity in glioma cell lines, with concentrations leading to nearly complete cellular lysis. The effective concentration range was identified as being significantly lower than that required for normal neuronal cells, suggesting a selective action against tumor cells .
Research Findings
Recent findings from biochemical studies have characterized the structural aspects of enzymes involved in the metabolism of diaminobutyrate derivatives. These studies indicate that modifications to the diaminobutyrate structure can enhance its binding affinity and inhibitory potency against target enzymes like GABA transaminase .
常见问题
Basic Research Questions
Q. What are the established synthesis methods for rac-2,4-Diaminobutyric Acid-d5 Dihydrochloride, and how do deuterated analogs impact isotopic labeling in biochemical studies?
- Synthesis Protocol : The parent compound, 2,4-diaminobutyric acid, is synthesized by treating glutamic acid with hydrazoic acid (HN₃) in concentrated sulfuric acid, followed by rearrangement to form the diamine. The dihydrochloride salt is prepared by reacting the free acid with hydrochloric acid . For deuterated analogs (e.g., -d5), isotopic labeling typically involves substituting hydrogen atoms with deuterium at specific positions during synthesis to enhance stability and traceability in metabolic studies.
- Key Reagents and Conditions :
Reagent | Role | Conditions | Reference |
---|---|---|---|
Glutamic acid | Starting material | H₂SO₄, HN₃ | |
HCl | Salt formation | Room temperature, aqueous solution |
Q. How is this compound characterized for purity and structural integrity in pharmaceutical research?
- Analytical Techniques :
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to assess purity.
- NMR : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) to confirm deuteration levels and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and isotopic distribution analysis .
Q. What are the primary biochemical applications of this compound in metabolic pathway analysis?
- Isotopic Tracing : Used as a deuterated internal standard in LC-MS/MS to quantify endogenous metabolites (e.g., polyamines, amino acid derivatives) in cellular uptake studies .
- Enzyme Inhibition : Acts as a competitive inhibitor in bacterial diaminopimelate decarboxylase assays, aiding antibiotic resistance research .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound while minimizing racemization?
- Racemization Mitigation :
- Use low-temperature reactions (<10°C) during acid hydrolysis.
- Employ chiral catalysts (e.g., L-proline derivatives) to preserve stereochemistry .
- Yield Optimization :
Factor | Optimal Range | Impact | Reference |
---|---|---|---|
Reaction time | 12–16 hours | Prevents over-hydrolysis | |
HN₃ concentration | 1.5–2.0 M | Balances reactivity and safety |
Q. How should conflicting spectral data (e.g., NMR shifts, MS fragmentation) for this compound be resolved?
- Data Reconciliation Strategies :
- Dynamic NMR : Resolve tautomeric equilibria or protonation state ambiguities by varying temperature (25–60°C) .
- Isotopic Pattern Analysis : Compare experimental vs. theoretical deuterium distribution using software like ACD/Labs or MestReNova .
- Case Study : Discrepancies in ¹H NMR δ 3.2–3.5 ppm regions may arise from residual HCl; neutralize with NaHCO₃ and reacquire spectra .
Q. What computational approaches are effective in predicting the reactivity of this compound in novel reaction systems?
- Quantum Chemical Modeling :
- DFT calculations (B3LYP/6-31G*) to simulate reaction pathways, e.g., nucleophilic substitution at the α-amino group .
- Transition state analysis for acid-catalyzed hydrolysis using Gaussian or ORCA .
- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., solvent polarity, pH) .
Q. How does this compound behave in in vivo stability assays, and what methodologies quantify its metabolic turnover?
- In Vivo Protocols :
- Rodent Studies : Administer deuterated compound intravenously; collect plasma/tissue samples at timed intervals .
- LC-MS/MS Quantification : Use MRM transitions (e.g., m/z 196 → 154 for -d5) to track deuterium retention and metabolite formation .
- Half-Life Calculation : Non-compartmental analysis (NCA) with Phoenix WinNonlin to estimate clearance rates .
Q. What factorial design principles apply to experimental setups involving this compound in multi-variable studies?
- Design Considerations :
属性
IUPAC Name |
2,4-diamino-2,3,3,4,4-pentadeuteriobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/i1D2,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNSCSPNOLGXSM-UXXIZXEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。